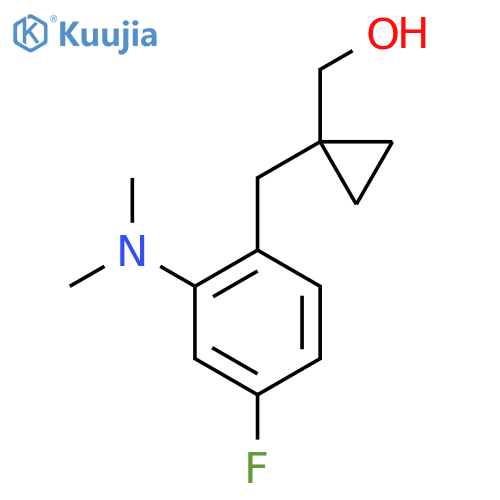Cas no 2229319-05-3 ((1-{2-(dimethylamino)-4-fluorophenylmethyl}cyclopropyl)methanol)

(1-{2-(dimethylamino)-4-fluorophenylmethyl}cyclopropyl)methanol 化学的及び物理的性質
名前と識別子
-
- (1-{2-(dimethylamino)-4-fluorophenylmethyl}cyclopropyl)methanol
- EN300-1734118
- (1-{[2-(dimethylamino)-4-fluorophenyl]methyl}cyclopropyl)methanol
- 2229319-05-3
-
- インチ: 1S/C13H18FNO/c1-15(2)12-7-11(14)4-3-10(12)8-13(9-16)5-6-13/h3-4,7,16H,5-6,8-9H2,1-2H3
- InChIKey: FELZNNXPELYVJI-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C=1)N(C)C)CC1(CO)CC1
計算された属性
- せいみつぶんしりょう: 223.137242360g/mol
- どういたいしつりょう: 223.137242360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
(1-{2-(dimethylamino)-4-fluorophenylmethyl}cyclopropyl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1734118-2.5g |
(1-{[2-(dimethylamino)-4-fluorophenyl]methyl}cyclopropyl)methanol |
2229319-05-3 | 2.5g |
$2548.0 | 2023-09-20 | ||
| Enamine | EN300-1734118-1.0g |
(1-{[2-(dimethylamino)-4-fluorophenyl]methyl}cyclopropyl)methanol |
2229319-05-3 | 1g |
$1299.0 | 2023-06-04 | ||
| Enamine | EN300-1734118-5.0g |
(1-{[2-(dimethylamino)-4-fluorophenyl]methyl}cyclopropyl)methanol |
2229319-05-3 | 5g |
$3770.0 | 2023-06-04 | ||
| Enamine | EN300-1734118-0.25g |
(1-{[2-(dimethylamino)-4-fluorophenyl]methyl}cyclopropyl)methanol |
2229319-05-3 | 0.25g |
$1196.0 | 2023-09-20 | ||
| Enamine | EN300-1734118-0.5g |
(1-{[2-(dimethylamino)-4-fluorophenyl]methyl}cyclopropyl)methanol |
2229319-05-3 | 0.5g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1734118-10.0g |
(1-{[2-(dimethylamino)-4-fluorophenyl]methyl}cyclopropyl)methanol |
2229319-05-3 | 10g |
$5590.0 | 2023-06-04 | ||
| Enamine | EN300-1734118-5g |
(1-{[2-(dimethylamino)-4-fluorophenyl]methyl}cyclopropyl)methanol |
2229319-05-3 | 5g |
$3770.0 | 2023-09-20 | ||
| Enamine | EN300-1734118-1g |
(1-{[2-(dimethylamino)-4-fluorophenyl]methyl}cyclopropyl)methanol |
2229319-05-3 | 1g |
$1299.0 | 2023-09-20 | ||
| Enamine | EN300-1734118-10g |
(1-{[2-(dimethylamino)-4-fluorophenyl]methyl}cyclopropyl)methanol |
2229319-05-3 | 10g |
$5590.0 | 2023-09-20 | ||
| Enamine | EN300-1734118-0.1g |
(1-{[2-(dimethylamino)-4-fluorophenyl]methyl}cyclopropyl)methanol |
2229319-05-3 | 0.1g |
$1144.0 | 2023-09-20 |
(1-{2-(dimethylamino)-4-fluorophenylmethyl}cyclopropyl)methanol 関連文献
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
(1-{2-(dimethylamino)-4-fluorophenylmethyl}cyclopropyl)methanolに関する追加情報
Compound CAS No. 2229319-05-3: (1-{2-(dimethylamino)-4-fluorophenylmethyl}cyclopropyl)methanol
The compound with CAS number 2229319-05-3, known as (1-{2-(dimethylamino)-4-fluorophenylmethyl}cyclopropyl)methanol, is a complex organic molecule with a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclopropyl ring, which is a three-membered carbon ring, and its dimethylamino group, which contributes to its potential biological activity. The presence of a fluorine atom further enhances its chemical properties, making it a valuable compound for research and development.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery. The cyclopropyl group in this molecule is known to increase the rigidity of the structure, which can improve binding affinity to target proteins. Additionally, the dimethylamino group acts as a nucleophile, potentially enabling this compound to participate in various chemical reactions, such as Michael additions or other nucleophilic substitutions. The fluorine atom, being an electron-withdrawing group, can modulate the electronic properties of the molecule, further influencing its reactivity and biological activity.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the dimethylamino-substituted fluorophenol. This intermediate is then subjected to alkylation or acylation reactions to introduce the cyclopropylmethyl group. The final step involves hydrolysis or reduction to yield the methanol derivative. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, with some studies focusing on catalytic methods or microwave-assisted synthesis to enhance efficiency.
In terms of applications, this compound has shown promise in preliminary biological assays. Its structure suggests potential activity as an enzyme inhibitor or a modulator of cellular signaling pathways. For instance, studies have indicated that compounds with similar frameworks may inhibit kinases or other enzymes involved in disease pathways such as cancer or inflammation. The dimethylamino group is particularly interesting in this context, as it can act as a hydrogen bond donor or acceptor, enhancing interactions with biomolecules.
Moreover, the presence of a fluorine atom in this compound aligns with the trend in drug discovery toward incorporating halogens to improve pharmacokinetic properties such as bioavailability and metabolic stability. Fluorinated compounds are often more lipophilic and resistant to enzymatic degradation, making them attractive candidates for therapeutic agents.
Recent advancements in computational chemistry have also enabled researchers to model the interactions of this compound with potential biological targets. Molecular docking studies have revealed that the cyclopropyl ring and the dimethylamino group play critical roles in binding to specific pockets on target proteins. These insights are valuable for guiding further optimization of the compound's structure to enhance its potency and selectivity.
In conclusion, CAS No. 2229319-05-3 represents a fascinating molecule with a unique combination of structural features that make it a valuable subject for both fundamental research and applied studies in drug discovery. Its synthesis methods continue to be refined, while its biological activity opens up exciting possibilities for future applications in medicine and beyond.
2229319-05-3 ((1-{2-(dimethylamino)-4-fluorophenylmethyl}cyclopropyl)methanol) 関連製品
- 1014-60-4(1,3-Di-tert-butylbenzene)
- 1022087-30-4(O-De-phenyl Andarine)
- 1934651-26-9(3-(2-Methylpropyl)oxolane-3-carbaldehyde)
- 338964-40-2(1-(2,6-DICHLOROBENZYL)-2-OXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-DIHYDRO-3-PYRIDINECARBONITRILE)
- 2228610-47-5(1-2-(3,3-dimethylcyclohexyl)ethylpiperazine)
- 1101227-14-8(1-(2-methylbenzoyl)piperidine-2-carboxylic acid)
- 1261470-08-9(2-Cyano-6-(trifluoromethyl)naphthalene)
- 3296-43-3(6-Octadecenoic acid,1,1',1''-(1,2,3-propanetriyl) ester, (6Z,6'Z,6''Z)-)
- 2243508-69-0(imino(methyl)(oxolan-2-yl)methyl-lambda6-sulfanone)
- 2227986-76-5((3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid)



